molecular formula C19H16Cl2N2O4S2 B2866589 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 942006-46-4

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2866589
CAS No.: 942006-46-4
M. Wt: 471.37
InChI Key: CJNWMJJNJKOEKZ-UHFFFAOYSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C19H16Cl2N2O4S2 and its molecular weight is 471.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Compounds related to "N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide" have been explored for their antiviral properties. For instance, derivatives of thiadiazole sulfonamides, synthesized through a multi-step process starting from 4-chlorobenzoic acid, demonstrated anti-tobacco mosaic virus activity, suggesting potential applications in combating viral infections in plants (Chen et al., 2010).

Anticonvulsant Agents

Research into heterocyclic compounds containing a sulfonamide thiazole moiety has revealed promising anticonvulsant activity. Some synthesized compounds were effective in offering protection against picrotoxin-induced convulsions, indicating their potential use in treating seizure disorders (Farag et al., 2012).

Antimicrobial and Anticancer Activities

The exploration of bioactive molecules for antimicrobial and anticancer activities has also been a significant focus. A study on a related compound demonstrated both antifungal and antibacterial effects, supported by molecular docking to identify hydrogen bond interactions and binding energy with different proteins. This suggests a potential for these compounds in treating microbial infections and in cancer therapy (Viji et al., 2020).

COX-2 Inhibitors

Molecular docking studies have been conducted to understand the orientation and interaction of similar compounds within the active site of the cyclooxygenase-2 enzyme. These studies aim to compare the bioassay results as COX-2 inhibitors, potentially offering insights into the development of new anti-inflammatory drugs (Al-Hourani et al., 2015).

Antitumor Screening

Compounds featuring a thiazol-2-yl moiety, such as "this compound," have been subjected to in vitro disease-oriented antitumor screening. Some of these compounds showed promising broad-spectrum antitumor activity against various tumor cell lines, indicating their potential as anticancer agents (Rostom, 2006).

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)9-8-18(24)23-19-22-17(11-28-19)12-2-7-15(20)16(21)10-12/h2-7,10-11H,8-9H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNWMJJNJKOEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.